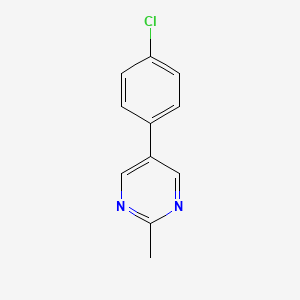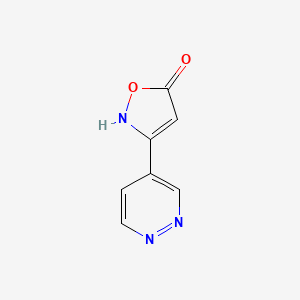
2-Amino-4-(difluoromethyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(difluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C7H5F2N3. This compound is part of the nicotinonitrile family, which is known for its diverse applications in pharmaceuticals and agrochemicals due to its unique structural properties. The presence of both amino and difluoromethyl groups in the nicotinonitrile framework enhances its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(difluoromethyl)nicotinonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the reaction of 2-chloro-4-(difluoromethyl)nicotinonitrile with ammonia or an amine source under controlled conditions. This reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution of the chlorine atom with an amino group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as tetrabutyl ammonium bromide can be employed to accelerate the reaction and improve selectivity. The use of eco-friendly solvents and conditions is also a focus to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-(difluoromethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or oxime derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-(difluoromethyl)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism by which 2-Amino-4-(difluoromethyl)nicotinonitrile exerts its effects is primarily through its interaction with specific molecular targets. The amino and difluoromethyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, depending on its structure and the target involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-3-(difluoromethyl)nicotinonitrile
- 2-Amino-5-(difluoromethyl)nicotinonitrile
- 2-Amino-6-(difluoromethyl)nicotinonitrile
Uniqueness
Compared to its analogs, 2-Amino-4-(difluoromethyl)nicotinonitrile is unique due to the position of the difluoromethyl group, which can significantly influence its reactivity and interaction with biological targets. This positional difference can lead to variations in biological activity and chemical behavior, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C7H5F2N3 |
|---|---|
Molekulargewicht |
169.13 g/mol |
IUPAC-Name |
2-amino-4-(difluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5F2N3/c8-6(9)4-1-2-12-7(11)5(4)3-10/h1-2,6H,(H2,11,12) |
InChI-Schlüssel |
QTUANVLYAODWNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1C(F)F)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide](/img/structure/B13103272.png)

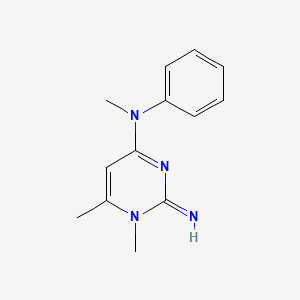
![Imidazo[1,2-d][1,2,4]triazin-5(6H)-one](/img/structure/B13103285.png)
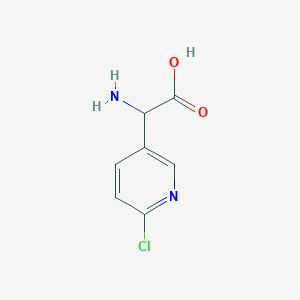
![1-(Imidazo[1,2-a]pyrimidin-3-yl)ethanol](/img/structure/B13103290.png)
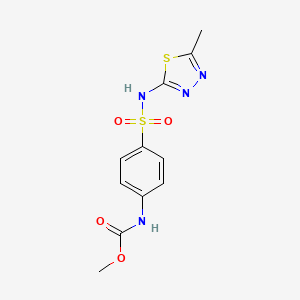
![2-(4-Chlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13103302.png)
![1-Methylbenzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13103309.png)
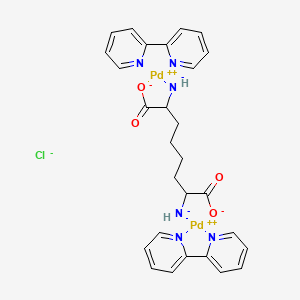
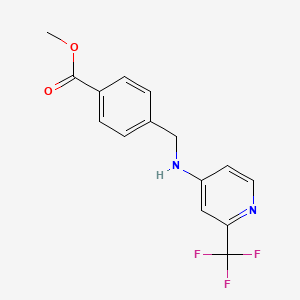
![4-[3-(4-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103338.png)
